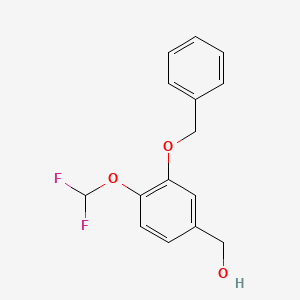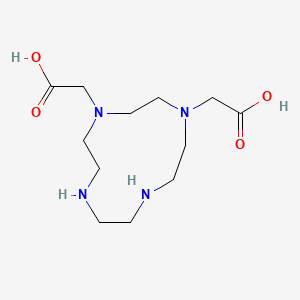
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol is an organic compound with a complex structure that includes both difluoromethoxy and phenylmethoxy functional groups
Preparation Methods
The synthesis of 4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol typically involves multi-step organic reactions. One common synthetic route includes the selective electrophilic di- and monofluorinations of precursor compounds using reagents like Selectfluor . The reaction conditions are carefully controlled to achieve the desired product, with variations in temperature, solvent, and reaction time playing crucial roles . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol can be compared with similar compounds such as:
(4-Difluoromethoxy-benzylidene)-(4-methoxy-phenyl)-amine: This compound shares the difluoromethoxy group but differs in its overall structure and properties.
2,6-Difluoro-4-(phenylmethoxy)-benzenemethanol: Another similar compound with slight variations in the position of the functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
577968-59-3 |
|---|---|
Molecular Formula |
C15H14F2O3 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-3-phenylmethoxyphenyl]methanol |
InChI |
InChI=1S/C15H14F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-8,15,18H,9-10H2 |
InChI Key |
XJXVFNVVYODYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate](/img/structure/B14148617.png)


![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)





![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)

![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
